2-[[4-[2-(Diethylamino)ethoxycarbonyl]phenyl]carbamoyl]benzoic acid
Description
2-[[4-[2-(Diethylamino)ethoxycarbonyl]phenyl]carbamoyl]benzoic acid is an organic compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical properties and reactivity.
Properties
IUPAC Name |
2-[[4-[2-(diethylamino)ethoxycarbonyl]phenyl]carbamoyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5/c1-3-23(4-2)13-14-28-21(27)15-9-11-16(12-10-15)22-19(24)17-7-5-6-8-18(17)20(25)26/h5-12H,3-4,13-14H2,1-2H3,(H,22,24)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUROCRPQEBWQSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[[4-[2-(Diethylamino)ethoxycarbonyl]phenyl]carbamoyl]benzoic acid involves several steps. One common method includes the reaction of 2-(Diethylamino)ethanol with 4-nitrobenzoyl chloride to form an intermediate, which is then reduced to the corresponding amine. This amine is then reacted with phosgene to form the final product. Industrial production methods often involve similar steps but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
2-[[4-[2-(Diethylamino)ethoxycarbonyl]phenyl]carbamoyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: It has applications in the study of enzyme interactions and protein binding.
Medicine: It is explored for its potential therapeutic effects, including its role as an intermediate in drug synthesis.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[[4-[2-(Diethylamino)ethoxycarbonyl]phenyl]carbamoyl]benzoic acid involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity and function. The pathways involved in its mechanism of action are complex and depend on the specific application and context in which it is used .
Comparison with Similar Compounds
2-[[4-[2-(Diethylamino)ethoxycarbonyl]phenyl]carbamoyl]benzoic acid can be compared with similar compounds such as:
Diethylamino hydroxybenzoyl hexyl benzoate: Known for its use in sunscreens as a UV absorber.
Benzoic acid derivatives: These compounds share similar structural features and reactivity but differ in their specific applications and properties.
This compound stands out due to its unique combination of functional groups, which confer specific chemical properties and reactivity, making it valuable in various scientific and industrial applications.
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